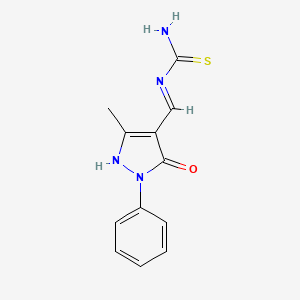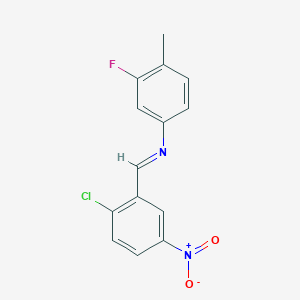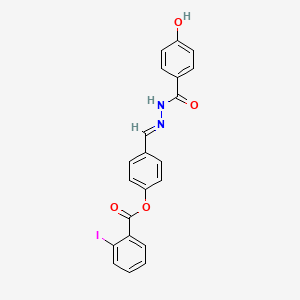
N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea is a complex organic compound that belongs to the class of pyrazolone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with thiourea under specific conditions. The reaction is usually carried out in an aqueous-ethanolic solution, and the product is isolated in a crystalline state .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits biological activities such as antitumor and antioxidant properties.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea.
Thiourea: Another precursor used in the synthesis.
4-Acyl Pyrazolone Derivatives: These compounds share a similar pyrazolone core and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property, combined with its biological activities, makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H12N4OS |
|---|---|
Molekulargewicht |
260.32 g/mol |
IUPAC-Name |
(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidenethiourea |
InChI |
InChI=1S/C12H12N4OS/c1-8-10(7-14-12(13)18)11(17)16(15-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,18)/b14-7+ |
InChI-Schlüssel |
XKNHXSNNUIVKEZ-VGOFMYFVSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/C(=S)N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)
